2-((3-Oxo-5-propylcyclohex-1-enyl)amino)benzenecarbonitrile

Description

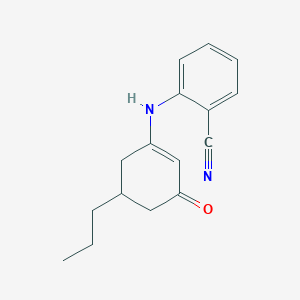

2-((3-Oxo-5-propylcyclohex-1-enyl)amino)benzenecarbonitrile is a cyclohexene-fused benzenecarbonitrile derivative characterized by a propyl-substituted cyclohexenyl ring conjugated to a benzenecarbonitrile moiety via an amino linker. The 3-oxo group on the cyclohexene ring introduces ketone functionality, which may influence reactivity and hydrogen-bonding interactions.

Properties

IUPAC Name |

2-[(3-oxo-5-propylcyclohexen-1-yl)amino]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-2-5-12-8-14(10-15(19)9-12)18-16-7-4-3-6-13(16)11-17/h3-4,6-7,10,12,18H,2,5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFWPDCQWPDFDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=CC(=O)C1)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Oxo-5-propylcyclohex-1-enyl)amino)benzenecarbonitrile typically involves the following steps:

Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.

Oxidation to Form the Oxo Group: The oxo group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

Amination: The amino group can be introduced through nucleophilic substitution reactions using amines.

Formation of the Benzenecarbonitrile Moiety: The benzenecarbonitrile moiety can be synthesized through a nucleophilic aromatic substitution reaction involving a halobenzene and a cyanide source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring and the propyl group.

Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.

Substitution: The amino group and the benzenecarbonitrile moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Amines, halides, and cyanide sources under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzenes and cyclohexenes.

Scientific Research Applications

2-((3-Oxo-5-propylcyclohex-1-enyl)amino)benzenecarbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Oxo-5-propylcyclohex-1-enyl)amino)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

DNA Intercalation: Interacting with DNA to affect gene expression and cellular function.

Comparison with Similar Compounds

2-[(1E)-2-Phenylvinyl]benzenecarbonitrile (6a)

2-[(1E)-2-(4-Methoxyphenyl)vinyl]benzenecarbonitrile (6b)

Target Compound vs. 6a/6b

Key Differences in Reactivity and Stability

- Amino vs. Vinyl Linkage: The amino group in the target compound may participate in hydrogen bonding or nucleophilic reactions, unlike the conjugated vinyl system in 6a/6b, which is prone to electrophilic addition .

- Cyclohexene vs. Phenyl Substituents: The cyclohexene ring’s steric bulk and ketone group could reduce solubility in nonpolar solvents compared to the planar phenyl groups in 6a/6b.

Pharmacological Analogues (Indirect Comparison)

1, ), a topoisomerase inhibitor, shares a heterocyclic quinoline scaffold. This highlights the broader relevance of fused-ring systems in drug design, though the target compound’s cyclohexene-benzenecarbonitrile structure differs significantly in electronic and steric profiles .

Biological Activity

2-((3-Oxo-5-propylcyclohex-1-enyl)amino)benzenecarbonitrile, with the molecular formula C16H18N2O and a molecular weight of 254.33 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications.

- CAS Number : Not provided in the search results.

- Molecular Structure : The compound features a cyclohexene ring and a benzenecarbonitrile moiety, contributing to its biological activity.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an anti-cancer agent and its effects on different biological pathways.

- Inhibition of Cell Proliferation : Studies have indicated that this compound may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) through the activation of caspases and modulation of Bcl-2 family proteins.

- Anti-inflammatory Effects : Preliminary data suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.

In Vitro Studies

A series of in vitro experiments have demonstrated the effectiveness of this compound against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : IC50 values ranged from 10 to 20 µM, indicating significant cytotoxicity.

In Vivo Studies

Animal models have been employed to further assess the therapeutic potential:

- Model Used : Xenograft models in immunocompromised mice.

- Findings : Tumor growth was significantly inhibited compared to control groups receiving no treatment.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anti-cancer properties | Significant reduction in tumor size in treated mice. |

| Study B | Assess anti-inflammatory effects | Decreased levels of IL-6 and TNF-alpha in serum. |

| Study C | Investigate antioxidant capacity | Enhanced glutathione levels in liver tissues post-treatment. |

Discussion

The compound's diverse biological activities suggest it could be a promising candidate for drug development, particularly for cancer therapy and inflammatory diseases. Further research, including clinical trials, is necessary to fully elucidate its mechanisms and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.